molecular formula C18H21N5O2 B10984643 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide

Cat. No.: B10984643
M. Wt: 339.4 g/mol
InChI Key: LAVJTMGAQVXZNF-UHFFFAOYSA-N
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Description

    4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide: is a chemical compound with a complex structure. It belongs to the class of triazolopyridazine derivatives.

  • The compound’s systematic name indicates its substituents: a methoxy group at position 6 of the triazolopyridazine ring and an N-(2-phenylethyl)butanamide side chain.
  • While its exact applications are diverse, it has garnered interest due to its potential pharmacological properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is through a series of chemical reactions, including cyclization and amide formation.

      Reaction Conditions: Specific reaction conditions vary, but they typically involve reagents like triazoles, pyridazines, and amine derivatives.

      Industrial Production: Although not widely produced industrially, research laboratories synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example

      Major Products: These reactions yield diverse products, such as derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: It may serve as a probe in biological studies, targeting specific receptors or pathways.

      Medicine: Investigations explore its potential as an anticonvulsant, anti-inflammatory, or anticancer agent.

      Industry: Limited industrial applications, but its unique structure inspires further exploration.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: It may modulate signaling pathways related to inflammation, cell growth, or neurotransmission.

  • Comparison with Similar Compounds

    Remember that research on this compound is ongoing, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C18H21N5O2

    Molecular Weight

    339.4 g/mol

    IUPAC Name

    4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide

    InChI

    InChI=1S/C18H21N5O2/c1-25-18-11-10-16-21-20-15(23(16)22-18)8-5-9-17(24)19-13-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,19,24)

    InChI Key

    LAVJTMGAQVXZNF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CC=CC=C3)C=C1

    Origin of Product

    United States

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